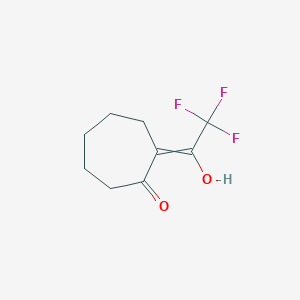![molecular formula C10H7ClF2O3 B12439329 3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid](/img/structure/B12439329.png)
3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid, also known as (E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid, is a chemical compound with the molecular formula C10H7ClF2O3 and a molecular weight of 248.61 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-[5-Chlor-2-(difluormethoxy)phenyl]prop-2-ensäure beinhaltet typischerweise die Reaktion von 5-Chlor-2-(difluormethoxy)benzaldehyd mit Malonsäure in Gegenwart einer Base, gefolgt von Decarboxylierung . Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Temperaturen im Bereich von 50 °C bis 100 °C.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und den Einsatz von großtechnischen Reaktoren umfassen, um eine konstante Produktqualität und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
3-[5-Chlor-2-(difluormethoxy)phenyl]prop-2-ensäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.
Substitution: Halogensubstitutionsreaktionen können das Chloratom durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Natriumiodid (NaI) in Aceton können Halogenaustauschreaktionen erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole oder Alkane erzeugen kann .
Wissenschaftliche Forschungsanwendungen
3-[5-Chlor-2-(difluormethoxy)phenyl]prop-2-ensäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird in Studien verwendet, die sich mit Enzyminhibition und Proteininteraktionen befassen.
Medizin: Forschung zu potenziellen therapeutischen Anwendungen, wie z. B. entzündungshemmenden oder krebshemmenden Eigenschaften, ist im Gange.
Industrie: Es dient als Zwischenprodukt bei der Produktion von Arzneimitteln und Agrochemikalien.
5. Wirkmechanismus
Der Wirkmechanismus von 3-[5-Chlor-2-(difluormethoxy)phenyl]prop-2-ensäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität durch Bindung an das aktive Zentrum hemmen und so den Zugang des Substrats verhindern. Darüber hinaus kann es Signalwege modulieren, indem es mit zellulären Rezeptoren interagiert, was zu veränderten zellulären Reaktionen führt .
Wirkmechanismus
The mechanism of action of 3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(3-Chlor-4-hydroxy-5-methoxy-phenyl)prop-2-ensäure: Diese Verbindung weist eine ähnliche Struktur auf, verfügt jedoch über unterschiedliche funktionelle Gruppen, was zu unterschiedlichen chemischen Eigenschaften und Reaktivitäten führt.
2-Propenoic acid, 3-[5-chloro-2-(difluoromethoxy)phenyl]-, (2E): Eine weitere strukturell verwandte Verbindung mit ähnlichen Anwendungen in der Forschung.
Einzigartigkeit
3-[5-Chlor-2-(difluormethoxy)phenyl]prop-2-ensäure ist aufgrund seiner spezifischen Kombination funktioneller Gruppen einzigartig, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Insbesondere die Difluormethoxygruppe erhöht seine Stabilität und Lipophilie, was es zu einer wertvollen Verbindung in verschiedenen Forschungsanwendungen macht .
Eigenschaften
Molekularformel |
C10H7ClF2O3 |
|---|---|
Molekulargewicht |
248.61 g/mol |
IUPAC-Name |
3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H7ClF2O3/c11-7-2-3-8(16-10(12)13)6(5-7)1-4-9(14)15/h1-5,10H,(H,14,15) |
InChI-Schlüssel |
CHRACTNYZGBMOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C=CC(=O)O)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


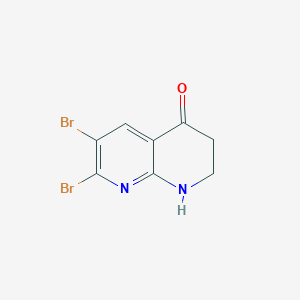
![1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone](/img/structure/B12439249.png)
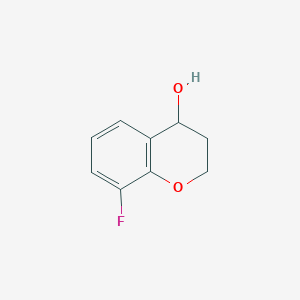
![2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine](/img/structure/B12439257.png)
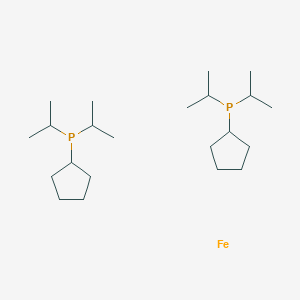
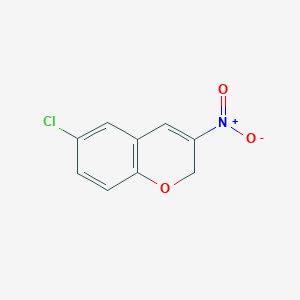

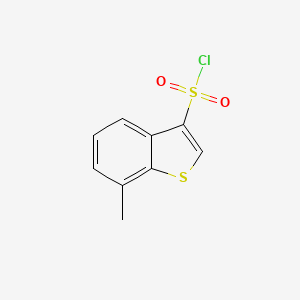
![2-[6-[5-(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;phosphoric acid](/img/structure/B12439296.png)

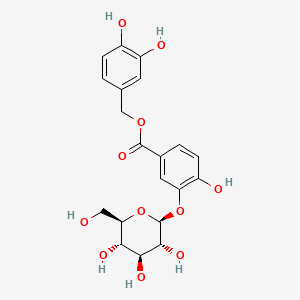
![4-methoxy-6-[(1E)-2-(4-methoxyphenyl)ethenyl]-5,6-dihydropyran-2-one](/img/structure/B12439315.png)
![1-Boc-3-[2-(2-bromophenyl)ethylamino]piperidine](/img/structure/B12439342.png)
